(2S)-2-amino-4-methylpentanoic acid; nitric acid
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Overview
Description
(2S)-2-amino-4-methylpentanoic acid; nitric acid is a compound derived from L-Leucine, an essential α-amino acid with a branched chain L-Leucine is known for its role in protein synthesis and various metabolic functions
Scientific Research Applications
Nonlinear Optical Material : L-Leucine Nitrate (LN) shows potential as a nonlinear optical material. It has been studied for its structural, thermal, and optical properties, including second harmonic generation efficiency comparable to potassium dihydrogen phosphate (KDP) (Adhikari & Kar, 2012).
Infrared and Raman Spectroscopy : Comparative studies of the infrared and Raman spectra of L-Leucine Nitrate and L-Valine Nitrate provide insights into the role of hydrogen bonds in these crystals (Rajkumar & Ramakrishnan, 2000).
Aquatic Aminopeptidase Activity : In aquatic environments, Leucine aminopeptidase (LAP) activity, which can indicate potential nitrogen limitation in microbes, has been studied for its small-scale variability and implications for ecological assessments (Gaas & Ammerman, 2020).
Nitrogen Utilization in Plants : Studies on nitrogen utilization in plants, such as Lemna gibba, have explored how different nitrogen sources, including ammonium, affect nitrate uptake and nitrate reduction, revealing the intricate balance between various nitrogen forms in plant nutrition (Ingemarsson et al., 1987).
Arginine Metabolism and Nitric Oxide Synthesis : Research has focused on the metabolic pathways of arginine and nitric oxide synthesis in conditions like persistent pulmonary hypertension in newborns, highlighting the role of amino acids like leucine in critical physiological processes (Castillo et al., 1995).
Peptide Modifications by Reactive Nitrogen Species : The interaction of Leucine-enkephalin with reactive nitrogen species, resulting in the nitration and oxidation of the peptide, has been studied, offering insights into biochemical reactions and potential implications for biological systems (Fontana et al., 2006).
Muscle Protein Synthesis : Leucine plays a unique role among branched-chain amino acids in stimulating protein synthesis in skeletal muscle, involving signaling pathways that include the protein kinase mammalian target of rapamycin (mTOR) (Anthony et al., 2000).
Plant Growth and Nutrient Accumulation : The effects of amino acids, including leucine, on plant growth, nutrient accumulation, and nitrate reduction have been studied in hydroponic experiments, revealing the nuanced impacts of different amino acids on plant physiology (Wang et al., 2007).
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-amino-4-methylpentanoic acid; nitric acid can be synthesized by reacting L-Leucine with nitric acid. The process involves adding L-Leucine to pure water at normal temperature, followed by the addition of nitric acid. The molar ratio of L-Leucine to nitric
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;nitric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.HNO3/c1-4(2)3-5(7)6(8)9;2-1(3)4/h4-5H,3,7H2,1-2H3,(H,8,9);(H,2,3,4)/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHNRZMMBLXKMO-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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